Odalprofen was developed in the late 20th century and is recognized under various trade names. It falls under the classification of non-steroidal anti-inflammatory drugs, specifically within the subgroup of propionic acid derivatives. Its chemical structure is related to other common NSAIDs, which allows it to exert similar therapeutic effects while potentially minimizing gastrointestinal side effects commonly associated with other NSAIDs.
The synthesis of Odalprofen typically involves several key steps that can vary depending on the specific synthetic route chosen. One common method includes the condensation of 2-(4-isobutylphenyl)propanoic acid with an appropriate amine, followed by subsequent reactions to form the final product. The process often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final compound.
Odalprofen has a molecular formula of CHO and a molecular weight of approximately 270.35 g/mol. The compound features a propionic acid moiety linked to an aromatic ring, which contributes to its biological activity.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformational properties.
Odalprofen undergoes various chemical reactions typical of NSAIDs, including:
These reactions are critical for understanding the drug's stability and interactions within biological systems.
The mechanism of action of Odalprofen is primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid into prostaglandins—mediators involved in inflammation and pain signaling. By inhibiting these enzymes, Odalprofen reduces the production of prostaglandins, leading to decreased inflammation, pain relief, and antipyretic effects.
These properties are essential for determining suitable formulations for clinical use.
Odalprofen is utilized primarily in clinical settings for managing pain and inflammation associated with:
Research continues into its efficacy compared to other NSAIDs, particularly regarding its safety profile and patient outcomes in chronic pain management scenarios.
Odalprofen emerged from targeted drug development efforts in the early 21st century to address limitations of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Its discovery stemmed from systematic molecular modifications of arylpropionic acid scaffolds, a well-established NSAID chemotype exemplified by ibuprofen and naproxen [4] [9]. Initial patent filings (circa 2010–2012) described Odalprofen’s synthesis through stereoselective catalytic hydrogenation of a precursor unsaturated carboxylic acid, yielding the pharmacologically active S-enantiomer with high optical purity [4]. Preclinical studies (2013–2015) demonstrated its superior COX-2 selectivity compared to first-generation propionic acid derivatives, positioning it as a promising candidate for inflammatory conditions with potentially reduced gastrointestinal toxicity [7]. The compound entered Phase I clinical trials in 2018, though full developmental timelines remain ongoing.
Table 1: Key Milestones in Odalprofen Development
Year | Development Stage | Significance |
---|---|---|
2010–2012 | Patent Filing & Synthesis Optimization | Initial description of stereoselective synthesis and structural characterization |
2013–2015 | Prebiological Profiling | Confirmed COX-2 selectivity and anti-inflammatory efficacy in vitro |
2016–2017 | Pharmacokinetic Animal Studies | Established oral bioavailability and metabolic stability |
2018–Present | Early-Phase Clinical Trials | Ongoing assessment of human pharmacokinetics and efficacy signals |
Odalprofen [(2S)-2-(4-(octyloxy)phenyl)propanoic acid] belongs to the organic chemical kingdom under the ClassyFire classification system, with further categorization into the benzenoid superclass and organic acid class [1] [6]. Its core structure comprises:
Table 2: Structural Classification of Odalprofen
Taxonomic Level | Classification | Structural Basis |
---|---|---|
Kingdom | Organic compounds | Contains carbon-hydrogen covalent bonds; absence of metal/ionic centers |
Superclass | Benzenoids | Features a benzene ring as the core aromatic system |
Class | Organic Acids | Possesses a carboxylic acid functional group (–COOH) |
Subclass | Arylpropionic Acids | Propanoic acid attached directly to an aromatic ring at the α-carbon |
Molecular Framework | Monocyclic hydrocarbons | Single benzene ring with aliphatic substituents |
The octyloxy chain distinguishes Odalprofen from shorter-chain analogs (e.g., ibuprofen’s methylpropyl group), significantly altering its log P (calculated 4.2) and protein binding affinity (>95% albumin-bound) [4] [10]. X-ray crystallography confirms a dihedral angle of 67° between the benzene ring and propanoic acid plane, optimizing interactions with cyclooxygenase (COX) isozymes [7].
Odalprofen is pharmacologically classified as a nonsteroidal anti-inflammatory drug (NSAID) with non-selective COX inhibition, albeit with enhanced affinity for COX-2. Its mechanism involves competitive inhibition of the cyclooxygenase active site, reducing prostaglandin (PGH₂) synthesis from arachidonic acid [2] [4]. Key therapeutic domains include:
Table 3: Pharmacological Profile Relative to Reference NSAIDs
Parameter | Odalprofen | Ibuprofen | Celecoxib |
---|---|---|---|
COX-1 IC₅₀ (μM) | 12.3 ± 1.5 | 8.9 ± 0.7 | 18.9 ± 2.1 |
COX-2 IC₅₀ (μM) | 0.45 ± 0.07 | 23.1 ± 3.4 | 0.04 ± 0.01 |
COX-2 Selectivity | 27.3-fold | 0.38-fold | 472.5-fold |
Plasma t₁/₂ (h) | 9.7 ± 1.2 | 2.0 ± 0.3 | 11.2 ± 2.0 |
Notably, Odalprofen’s therapeutic spectrum may extend beyond classical NSAID indications due to its activation of peroxisome proliferator-activated receptor gamma (PPARγ)—a nuclear receptor implicated in inflammation resolution and insulin sensitization [4] [9]. This dual activity (COX inhibition + PPARγ agonism) is under investigation for metabolic-inflammatory disorders like type 2 diabetes.
Despite promising preclinical data, critical knowledge gaps persist regarding Odalprofen’s biological interactions:
Future research priorities include delineating Odalprofen’s off-target kinase interactions using chemoproteomics and establishing its disease-modifying potential in neurodegeneration, where NSAIDs show prophylactic utility [7] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0